molecular formula C19H23NO2 B2715377 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide CAS No. 450390-56-4

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide

Cat. No.: B2715377
CAS No.: 450390-56-4
M. Wt: 297.398
InChI Key: OBRCLIBNGOVHHY-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is an organic compound with a complex structure that includes multiple methyl groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,4,6-trimethylbenzoic acid, which can be synthesized by reacting sym-trimethyl benzene with a catalyst and carbon dioxide gas . This intermediate is then converted into the desired benzamide through a series of reactions, including acylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • 2,4,6-trimethylbenzoic acid
  • 2,4,6-trimethylphenylamine

Uniqueness

2,4,6-trimethyl-N-[4-(propan-2-yloxy)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methyl groups and the propan-2-yloxyphenyl moiety differentiates it from other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-16(7-9-17)20-19(21)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRCLIBNGOVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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